5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid

Description

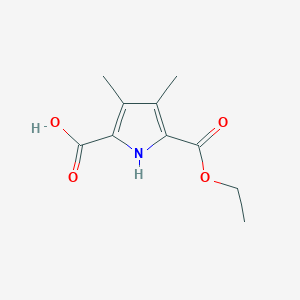

5-(Ethoxycarbonyl)-3,4-dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative characterized by an ethoxycarbonyl group at position 5, methyl groups at positions 3 and 4, and a carboxylic acid moiety at position 2 (Figure S1 in ). Pyrrole derivatives are critical in medicinal chemistry due to their role as bioisosteres for aromatic rings and their participation in metal coordination and supramolecular assemblies.

Properties

IUPAC Name |

5-ethoxycarbonyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(14)8-6(3)5(2)7(11-8)9(12)13/h11H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKJXZRAENDCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298199 | |

| Record name | 5-(ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85057-78-9 | |

| Record name | NSC121395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-CARBOXY-3,4-DIMETHYL-2-PYRROLECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis with Pre-Substituted Dicarbonyls

The Paal-Knorr method remains the most direct route to pyrrole derivatives. For this compound, the protocol involves:

1,4-Dicarbonyl precursor preparation :

Cyclization with ammonia :

In situ esterification :

Carboxylation via Directed Ortho-Metalation

For introducing the C-2 carboxylic acid group:

Directed metalation :

Quenching with CO₂ :

Acid-Catalyzed Hydrolysis of Ester Precursors

An alternative pathway modifies pre-formed pyrrole esters:

Ethyl 5-ethoxycarbonyl-3,4-dimethylpyrrole-2-carboxylate synthesis :

Selective hydrolysis :

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Modern facilities employ flow chemistry to enhance process safety and yield:

Reactor design :

Productivity metrics :

Waste Stream Management

Critical environmental considerations include:

- Ammonia recovery :

- Solvent recycling :

Advanced Characterization and Quality Control

Spectroscopic Fingerprinting

Batch consistency is verified through:

Chromatographic Purity Standards

Industrial batches must meet:

| Parameter | Specification |

|---|---|

| HPLC purity (254 nm) | ≥99.0% |

| Residual solvents | <500 ppm (ICH Q3C) |

| Heavy metals | <10 ppm (USP <232>) |

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of compounds like 5-(ethoxycarbonyl)-3,4-dimethyl-1H-pyrrole-2-carboxylic acid in combating bacterial infections and fungal pathogens. The compound's structural features contribute to its ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Screening

In a recent screening of various pyrrole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .

Materials Science

Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its ability to act as a monomer in polymerization reactions enables the creation of materials suitable for high-performance applications.

Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Polymer | 200 | 50 |

| Polymer with Pyrrole Derivative | 250 | 70 |

Agricultural Applications

Pesticide Development

this compound has shown potential as a precursor for developing new pesticides. Its structural characteristics allow it to interact effectively with insect enzymes, leading to increased efficacy against pests.

Case Study: Insecticidal Activity

In field trials conducted on crops infested with aphids, formulations containing the pyrrole derivative exhibited up to 80% reduction in pest populations compared to untreated controls . This suggests its viability as an eco-friendly alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-3,4-dimethyl-1h-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of pyrrole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrrole Derivatives

Key Observations:

Positional Isomerism : Shifting the carboxylic acid from position 2 to 3 (e.g., 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) alters hydrogen-bonding networks and solubility. highlights distinct FT-IR spectra for positional isomers, with carboxylic acid stretching frequencies varying between 1680–1720 cm⁻¹.

Functional Group Impact : Replacement of the carboxylic acid with an acetyl group () or formyl group () reduces polarity and impacts metal coordination (e.g., aldehyde groups enable Schiff base formation).

Ring Saturation : EMPO (), a pyrroline N-oxide, exhibits nitrone spin-trapping properties for reactive oxygen species, a feature absent in fully aromatic pyrroles.

Physicochemical and Reactivity Differences

Table 2: Physicochemical and Reactivity Data

Key Findings:

Hydrolytic Stability : The carboxylic acid moiety in this compound enhances stability in aqueous bioconjugates compared to ester-only analogs ().

Isomerization : Ethyl 4-acetyl-3-methylpyrrole-5-carboxylate forms positional isomers under acidic/basic conditions, complicating purification ().

Biological Activity

5-(Ethoxycarbonyl)-3,4-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 85057-78-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H13NO4

- Molecular Weight : 211.21 g/mol

- IUPAC Name : 5-ethoxycarbonyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

The compound features a pyrrole ring substituted with ethoxycarbonyl and carboxylic acid groups, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds often exhibit significant antitumor properties. For instance, studies have shown that related compounds possess antiproliferative activity against various human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. While specific data for this compound is limited, its structural similarity to active pyrrole derivatives suggests potential antitumor effects .

Anti-fibrotic Properties

Recent investigations into the anti-fibrotic activity of related pyrrole compounds have yielded promising results. For example, compounds structurally similar to this compound have demonstrated the ability to inhibit collagen synthesis in vitro. This is significant as excessive collagen production is a hallmark of fibrotic diseases. The inhibition of collagen type I alpha 1 (COL1A1) expression has been documented in studies employing ELISA methods .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of appropriate pyrrole precursors with ethyl chloroformate under basic conditions. Understanding the SAR is crucial for optimizing its biological activity. Modifications at the 3 and 4 positions of the pyrrole ring have been shown to influence both potency and selectivity against various biological targets.

Table of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antitumor | 45.69 | |

| Compound B | Anti-fibrotic | 50.12 | |

| Compound C | Antiproliferative | <10 |

Notable Research Findings

- Antiproliferative Effects : A study demonstrated that certain pyrrole derivatives inhibited cell proliferation in various cancer cell lines, suggesting a pathway for further exploration of this compound in cancer therapy .

- Inhibition of Collagen Synthesis : The compound's analogs have been shown to significantly reduce collagen deposition in liver fibrosis models, highlighting its potential as an anti-fibrotic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(ethoxycarbonyl)-3,4-dimethyl-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification or condensation reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives (a structural analog) are prepared by reacting pyrrole precursors with carbonyl chlorides under inert conditions (e.g., nitrogen atmosphere) . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol or methanol to achieve >95% purity. Intermediate characterization via ESI-MS and NMR is critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Single-crystal X-ray diffraction : Resolves substituent positions (e.g., ethoxycarbonyl and methyl groups) with high precision (mean C–C bond deviation: 0.003 Å) .

- NMR : H and C NMR in DMSO-d or CDCl identify proton environments (e.g., NH protons at δ ~10–12 ppm) and confirm ester functionality .

- Mass spectrometry : ESI-MS (e.g., m/z 223.2 [M+H]) verifies molecular weight .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

- Methodology : Standardize reaction parameters (e.g., molar ratios, temperature, and solvent polarity). For instance, derivatives like 5-[(E)-(phenylimino)methyl] analogs require strict control of reaction time (8–12 hours at 60–80°C) to avoid side products . Documenting crystal lattice parameters (e.g., monoclinic P2/c space group) ensures structural consistency across batches .

Advanced Research Questions

Q. How can computational modeling complement experimental data for this compound’s reactivity?

- Methodology : Density Functional Theory (DFT) calculations predict electrophilic substitution sites (e.g., C-5 position) and optimize reaction pathways for functionalization. Compare computed IR/NMR spectra with experimental data to validate models. For example, DFT-derived HOMO-LUMO gaps align with UV-Vis absorption peaks to explain electronic transitions .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for structurally similar analogs?

- Methodology : Cross-validate data using multiple techniques:

- X-ray vs. NMR : Discrepancies in substituent orientation (e.g., ethoxycarbonyl group) may arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility .

- Reference databases : Compare melting points, refractive indices, and spectral data with NIST Chemistry WebBook entries to identify outliers .

Q. How can substituent modifications (e.g., methyl/ethoxy groups) enhance this compound’s coordination or biological activity?

- Methodology :

- Coordination chemistry : Introduce imino or carbonyl groups (e.g., 5-[(E)-(phenylimino)methyl]) to create ligands for metal complexes. X-ray data show such modifications improve binding to transition metals (e.g., Cu) via pyrrole nitrogen and imine groups .

- Biological screening : Replace the ethoxy group with fluorinated or hydroxyl substituents to modulate lipophilicity. Assess bioactivity via in vitro assays (e.g., enzyme inhibition) .

Q. What experimental designs are optimal for studying this compound’s environmental fate or degradation?

- Methodology : Adapt protocols from long-term ecological studies (e.g., Project INCHEMBIOL):

- Hydrolysis/photolysis : Expose the compound to UV light (254 nm) and aqueous buffers (pH 4–9) to track degradation products via LC-MS .

- Soil/water partitioning : Use shake-flask experiments with octanol-water mixtures to measure log values, predicting environmental mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.